molecular formula C9H12OS B14080686 1-(Furan-2-yl)-2,2-dimethylpropane-1-thione CAS No. 100991-62-6

1-(Furan-2-yl)-2,2-dimethylpropane-1-thione

Cat. No.: B14080686
CAS No.: 100991-62-6
M. Wt: 168.26 g/mol
InChI Key: UCAVSGIYWFXZMO-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2,2-dimethylpropane-1-thione is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom. This particular compound features a furan ring attached to a thione group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-2,2-dimethylpropane-1-thione typically involves the reaction of furan derivatives with thione precursors. One common method is the radical bromination of the methyl group of a furan derivative, followed by conversion into the corresponding phosphonate and subsequent reaction with aldehydes in the presence of a base . The reaction conditions often involve refluxing in solvents like carbon tetrachloride and using reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production methods for furan derivatives often involve the use of biomass-derived furfural as a starting material . The conversion of furfural to various furan derivatives can be achieved through catalytic processes, which are scalable and economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2,2-dimethylpropane-1-thione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted furan derivatives.

Scientific Research Applications

1-(Furan-2-yl)-2,2-dimethylpropane-1-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2,2-dimethylpropane-1-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Furan-2-yl)-2,2-dimethylpropane-1-thione is unique due to its specific thione group, which imparts distinct chemical reactivity and biological activity compared to other furan derivatives

Properties

CAS No.

100991-62-6

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

1-(furan-2-yl)-2,2-dimethylpropane-1-thione

InChI

InChI=1S/C9H12OS/c1-9(2,3)8(11)7-5-4-6-10-7/h4-6H,1-3H3

InChI Key

UCAVSGIYWFXZMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=S)C1=CC=CO1

Origin of Product

United States

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